N'-(2-fluorophenyl)-N,N-diisobutylurea

Description

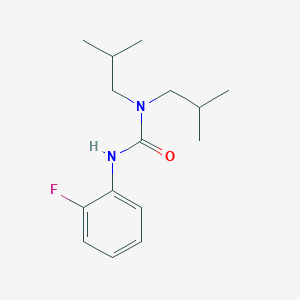

N'-(2-Fluorophenyl)-N,N-diisobutylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring and branched alkyl substituents. Its structure comprises:

- Urea backbone: A carbonyl group flanked by two nitrogen atoms.

- 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, contributing to electronic modulation and lipophilicity.

- Diisobutyl groups: Two isobutyl (2-methylpropyl) groups attached to one nitrogen atom, enhancing steric bulk and hydrophobicity.

Fluorine substitution often improves bioavailability and target binding, while branched alkyl chains influence solubility and pharmacokinetics .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEMZNWFQHFLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Substituent-Driven Variations in Urea Derivatives

The biological and chemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N'-(2-fluorophenyl)-N,N-diisobutylurea with key analogs:

| Compound Name | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | - N: Diisobutyl - N': 2-Fluorophenyl |

Hypothesized enhanced lipophilicity and metabolic stability; potential agrochemical use | – |

| N-Isobutyl-N'-phenethylurea | - N: Isobutyl - N': Phenethyl |

Distinct pharmacokinetics due to phenethyl group; explored in drug delivery systems | |

| N-(4-Fluorophenyl)-N'-phenylurea | - N: Phenyl - N': 4-Fluorophenyl |

Agrochemical applications (e.g., herbicide); fluorination enhances environmental stability | |

| N,N-Diethylurea | - N: Diethyl - N': Unsubstituted |

Common solvent; limited bioactivity due to small substituents | |

| N-Benzyl-N'-methylurea | - N: Benzyl - N': Methyl |

Exhibits antimicrobial activity; benzyl group improves membrane penetration |

Role of Fluorine Substitution

The ortho-fluorine in this compound likely confers:

- Increased Lipophilicity : Fluorine’s electronegativity enhances lipid solubility, improving cellular uptake .

- Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, prolonging half-life .

- Steric Effects : The ortho position may hinder rotation, stabilizing specific conformations for target binding .

In contrast, N-(4-fluorophenyl)-N'-phenylurea (para-fluorine) shows stronger herbicidal activity due to optimized electronic effects on aromatic interactions .

Impact of Alkyl Groups

- Diisobutyl vs.

- Isobutyl vs. Benzyl : Benzyl groups (e.g., in N-benzyl-N'-methylurea) enhance π-π stacking with aromatic residues in proteins, whereas isobutyl prioritizes hydrophobicity .

Structural vs. Functional Relationships

Urea vs. Thiourea Analogues

Replacing urea’s carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity:

- Thiourea Derivatives : Exhibit stronger metal coordination but reduced metabolic stability. For example, N-(2-fluorophenyl)-N'-1-naphthylthiourea shows higher antimicrobial activity but shorter half-life than its urea counterpart .

Hybrid Structures

Compounds like N-[2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide integrate urea with heterocyclic moieties, enabling multitarget interactions in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.